molecular formula C18H19N3O5S B2956528 N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421512-61-9

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2956528
CAS No.: 1421512-61-9
M. Wt: 389.43
InChI Key: MFDGTRGUHMHZFK-UHFFFAOYSA-N
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Description

N-(2-(4-(Furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic sulfonamide derivative featuring:

  • A 2,3-dihydrobenzo[b][1,4]dioxine core linked to a sulfonamide group.
  • An ethyl chain bridging the sulfonamide nitrogen to a 1-methylimidazole ring substituted at position 4 with a furan-2-yl moiety.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-21-12-14(15-3-2-8-24-15)20-18(21)6-7-19-27(22,23)13-4-5-16-17(11-13)26-10-9-25-16/h2-5,8,11-12,19H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDGTRGUHMHZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound characterized by its unique structural features, including a furan ring and an imidazole moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula for this compound is C16H17N3O3SC_{16}H_{17}N_{3}O_{3}S, and it possesses a molecular weight of approximately 345.39 g/mol. The structure includes a sulfonamide group, which is often associated with various biological activities.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit significant biological activities. Below are key findings related to its biological activity:

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .
  • In Vitro Studies : In vitro assays demonstrated that derivatives of this compound could inhibit the growth of cancer cells significantly, with some exhibiting over 80% inhibition at concentrations around 105M10^{-5}M.
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to targets involved in cancer progression, such as EGFR and Src kinases, which are crucial for cell signaling pathways related to growth and survival .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results against various microbial strains:

  • Antibacterial Properties : Preliminary evaluations indicated that related compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antifungal Activity : Some derivatives have also been tested against fungal pathogens, showing moderate antifungal activity which warrants further investigation.

Research Findings Summary

The following table summarizes key research findings regarding the biological activities of this compound:

Activity Type Cell Line/Pathogen IC50/Effectiveness Reference
AnticancerMCF7 (Breast Cancer)1.18 ± 0.14 µM
AnticancerHCT116 (Colon Cancer)0.67 µM
AntibacterialVarious BacteriaModerate Activity
AntifungalFungal PathogensModerate Activity

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on this compound's structure. Researchers synthesized several analogs and conducted biological assays to determine their effectiveness against different cancer types. The most promising candidates were those that showed significant inhibition rates across multiple cell lines, suggesting a broad-spectrum anticancer potential.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Target Compound C₁₉H₂₀N₄O₅S 416.45 Furan-2-yl, 1-methylimidazole, dihydrobenzodioxine-sulfonamide Moderate solubility (sulfonamide), potential enzyme inhibition
DDFDI () C₂₁H₁₇N₃O₃ 359.38 Dihydrobenzodioxin-amine, diphenylimidazole, furan Synthesized via multi-component reaction; catalytic CHBFO used
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methylimidazole-4-sulfonamide () C₁₄H₁₇N₃O₅S 339.37 Dihydrobenzodioxin, hydroxyethyl, methylimidazole-sulfonamide Hydroxyethyl enhances solubility; simpler structure
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethylpyrazole-4-sulfonamide () C₁₇H₂₀N₆O₃S 388.40 Furan, imidazo[1,2-b]pyrazol, trimethylpyrazole-sulfonamide High nitrogen content; potential for diverse binding interactions
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-dihydrobenzodioxine-6-sulfonamide () C₂₀H₂₁N₅O₅S 467.48 Cyclopropyl-triazolone, furan, dihydrobenzodioxine-sulfonamide Bulky substituents may reduce bioavailability; triazolone enhances stability

Physicochemical and Pharmacokinetic Properties

  • Solubility: The target compound’s sulfonamide group enhances water solubility compared to non-sulfonamide analogues (e.g., DDFDI) .
  • ADMET Profile : Sulfonamides generally exhibit favorable absorption but may face metabolic challenges (e.g., cytochrome P450 interactions). The target compound’s furan could introduce hepatotoxicity risks, necessitating in vitro screening .

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